molecular formula C7H8ClNO B136933 6-Chloro-3-methoxy-2-methylpyridine CAS No. 129692-13-3

6-Chloro-3-methoxy-2-methylpyridine

Cat. No. B136933
M. Wt: 157.6 g/mol
InChI Key: AGBIPADIJRZWJV-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxy-2-methylpyridine is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. While the specific compound is not directly studied in the provided papers, related derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties have been extensively researched. These studies provide insights into the behavior of structurally similar compounds, which can be extrapolated to understand 6-Chloro-3-methoxy-2-methylpyridine.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, starting from simpler pyridine compounds and introducing various functional groups. For instance, a practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for related compounds, was developed from 2,6-dichloro-3-trifluoromethylpyridine, highlighting the regioselectivity and conversion of functional groups . Similarly, efficient synthesis methods have been described for other derivatives, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involves selective substitution and bromination steps . These methods demonstrate the complexity and precision required in the synthesis of pyridine derivatives.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the solid-state structure of pyridine derivatives. For example, the structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was determined using this method, revealing specific hydrogen bonding and structural features . The molecular structure can also be influenced by substituents, as seen in the case of 2-chloro-6-methoxypyridine, where the bulky chlorine atom and methoxy group affect the spectral characteristics .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including nucleophilic substitution, alkylation, and cyclization. The nucleophilic substitution of chlorine in 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine by a mercapto group, followed by alkylation, leads to the formation of S-alkyl derivatives and subsequent cyclization to yield new compounds . These reactions are crucial for the functionalization and diversification of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be studied using spectroscopic techniques such as FTIR, FT-Raman, and NMR. The vibrational frequencies and electronic spectra provide information about the compound's behavior in different environments . Solvent effects on the emission spectra of these compounds are also of interest, as they can influence the optical properties, such as absorption and fluorescence . Additionally, the influence of substituents on the spectral characteristics is a key aspect of these studies .

Scientific Research Applications

  • Equilibrium Studies : A study by Beak, Woods, and Mueller (1972) investigated the effects of various substitutions, including 6-chloro, on 2-methoxypyridine-1-methyl-2-pyridone equilibria. This research provides insights into the stability differences between isomeric 1-methyl 2- and 4-pyridones and shows that 6-chloro substitution significantly affects enthalpy (Beak, Woods, & Mueller, 1972).

  • Synthetic Routes : Ju Xiu-lian (2011) developed new synthetic routes for 6-methoxypyridazine-3-carboxylic acid using 3-chloro-6-methylpyridazine, demonstrating the versatility of chloro-methoxypyridines in organic synthesis (Ju Xiu-lian, 2011).

  • Flash Vacuum Pyrolysis : A study by Chou, Wu, and Chen (1995) explored the pyrolysis of 3-chloroformyl-2-methylpyridine, leading to the synthesis of pyrido[b]cyclobuten-5-one and 1-azafulvenallene, highlighting the potential of chloro-methoxypyridines in producing complex organic compounds (Chou, Wu, & Chen, 1995).

  • Practical Preparation Methods : Horikawa, Hirokawa, and Kato (2001) described a practical preparation route for methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine, underlining the importance of such compounds in more efficient and scalable synthesis processes (Horikawa, Hirokawa, & Kato, 2001).

  • Chemical Reactions and Transformations : Research by Gros, Choppin, and Fort (2003) on the lithiation of 2-chloro and 2-methoxypyridine with lithium dialkylamides sheds light on the complex reaction pathways and mechanisms involved in the chemical transformations of these compounds (Gros, Choppin, & Fort, 2003).

Safety And Hazards

2-Chloro-6-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

6-chloro-3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBIPADIJRZWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562688
Record name 6-Chloro-3-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methoxy-2-methylpyridine

CAS RN

129692-13-3
Record name 6-Chloro-3-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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